2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-
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Overview
Description
BMS 566394 is a potent and highly selective inhibitor of tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). This compound is primarily used in scientific research to study inflammatory and autoimmune diseases due to its ability to reduce the production of TNF-α, thereby alleviating inflammation and immune-mediated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 566394 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of heterocyclic chemistry to create the benzimidazole core, followed by functionalization to introduce the trifluoromethyl group and other substituents .
Industrial Production Methods
Industrial production of BMS 566394 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent extraction, crystallization, and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
BMS 566394 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzimidazole core.
Reduction: Used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
BMS 566394 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of TACE and related enzymes.
Biology: Investigated for its effects on cellular processes involving TNF-α.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting TNF-α and related pathways .
Mechanism of Action
BMS 566394 exerts its effects by inhibiting the activity of TACE, an enzyme responsible for converting pro-TNF-α to its active form. By blocking this conversion, BMS 566394 reduces the levels of active TNF-α, thereby decreasing inflammation and immune responses. The molecular targets include the active site of TACE, where BMS 566394 binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
BMS 561392: Another TACE inhibitor with a similar mechanism of action.
BMS 561393: A structurally related compound with comparable inhibitory effects on TACE
Uniqueness
BMS 566394 is unique due to its exceptional selectivity and potency as a TACE inhibitor. Its ability to specifically target TACE without affecting other enzymes makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYYPZKXKGBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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